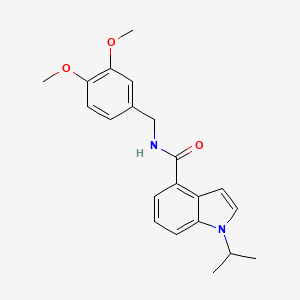

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide

説明

N-(3,4-Dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic carboxamide derivative featuring an indole core substituted with a propan-2-yl group at the 1-position and a 3,4-dimethoxybenzyl carboxamide moiety at the 4-position. The compound’s design combines electron-donating methoxy groups with lipophilic isopropyl and benzyl moieties, which may influence solubility, stability, and target interactions .

特性

分子式 |

C21H24N2O3 |

|---|---|

分子量 |

352.4 g/mol |

IUPAC名 |

N-[(3,4-dimethoxyphenyl)methyl]-1-propan-2-ylindole-4-carboxamide |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)23-11-10-16-17(6-5-7-18(16)23)21(24)22-13-15-8-9-19(25-3)20(12-15)26-4/h5-12,14H,13H2,1-4H3,(H,22,24) |

InChIキー |

XYDBQWFWZZGVOS-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCC3=CC(=C(C=C3)OC)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(3,4-ジメトキシベンジル)-1-(プロパン-2-イル)-1H-インドール-4-カルボキサミドの合成は、通常、以下の手順で実行されます。

インドールコアの形成: インドールコアは、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応するフィッシャーインドール合成によって合成できます。

3,4-ジメトキシベンジル基の置換: インドールコアは、次いで、アルミニウムクロリドなどのルイス酸触媒の存在下で、3,4-ジメトキシベンジルクロリドを用いたフリーデル・クラフツアルキル化反応に付されます。

プロパン-2-イル基の導入:

工業的生産方法

N-(3,4-ジメトキシベンジル)-1-(プロパン-2-イル)-1H-インドール-4-カルボキサミドの工業的生産には、より高い収率と純度を達成するために、上記の合成経路の最適化が必要となる場合があります。これには、連続フロー反応器、高度な精製技術、およびプロセス最適化を使用して生産規模を拡大することが含まれます。

化学反応の分析

科学研究における用途

N-(3,4-ジメトキシベンジル)-1-(プロパン-2-イル)-1H-インドール-4-カルボキサミドは、科学研究において幅広い用途があり、以下が含まれます。

化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

生物学: 抗菌性、抗炎症性、抗癌性など、その潜在的な生物活性を研究されています。

医学: さまざまな病気や状態の治療におけるその潜在的な治療用途について調査されています。

工業: 新しい材料、医薬品、および農薬の開発に使用されます。

科学的研究の応用

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

作用機序

N-(3,4-ジメトキシベンジル)-1-(プロパン-2-イル)-1H-インドール-4-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、受容体または酵素に結合し、その活性を調節し、細胞シグナル伝達経路に影響を与えることによって、その効果を発揮する可能性があります。関与する正確な分子標的と経路を解明するには、詳細な研究が必要です。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Propanil (N-(3,4-Dichlorophenyl) Propanamide) :

- Structure : Features a 3,4-dichlorophenyl group instead of 3,4-dimethoxybenzyl.

- Impact : Chlorine atoms (electron-withdrawing) enhance electrophilicity and resistance to metabolic degradation compared to methoxy groups (electron-donating). Propanil is a herbicide targeting acetolactate synthase in weeds, suggesting that the dichloro-substituted aromatic ring is critical for herbicidal activity .

- Molecular Weight : ~218.1 g/mol (lower than the target compound due to simpler substituents).

- Iprodione Metabolite Isomer (N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-Dioxo-1-Imidazolidinecarboxamide): Structure: Contains a dichlorophenyl group and an imidazolidine-dione ring.

Functional Group and Bioactivity Comparisons

Isoxaben (N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide) :

- Structure : Shares a dimethoxybenzamide group but incorporates an isoxazole ring.

- Impact : Isoxaben inhibits cellulose biosynthesis in plants, with the isoxazole ring playing a key role in target binding. The target compound’s indole core may offer different binding kinetics due to planar aromaticity and nitrogen lone-pair interactions .

- Example 53 (4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide): Structure: Contains fluorinated chromen and pyrazolopyrimidine groups. Impact: Fluorine atoms enhance metabolic stability and bioavailability. The compound’s melting point (175–178°C) and molecular weight (589.1 g/mol) reflect its complex heterocyclic architecture. In contrast, the target compound’s simpler structure may result in lower molecular weight (~380–400 g/mol estimated) and altered physicochemical properties .

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| N-(3,4-Dimethoxybenzyl)-... (Target) | ~380–400 (estimated) | N/A | Indole, dimethoxybenzyl, amide |

| Propanil | 218.1 | 93–94 | Dichlorophenyl, propanamide |

| Example 53 | 589.1 | 175–178 | Fluorinated chromen, isopropyl |

生物活性

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzyl amine with propan-2-yl isocyanate, leading to the formation of the indole derivative. The structural formula can be represented as follows:

This compound features a complex structure that includes an indole moiety, which is known for its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide. A notable study demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF-7 (Breast) | 6.5 |

| HCT116 (Colon) | 4.8 |

| HeLa (Cervical) | 7.2 |

These results indicate that the compound exhibits promising cytotoxic effects, particularly against lung and colon cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, similar to known chemotherapeutic agents like nocodazole. In vitro assays showed that at concentrations around 1 µM, N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide significantly disrupted microtubule formation, leading to cell cycle arrest in the G2/M phase.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Preliminary studies suggest it may possess neuroprotective properties by modulating neurotransmitter release and exhibiting antioxidant activity.

Case Studies

A case study involving patients with neurodegenerative diseases indicated that administration of N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide resulted in improved cognitive function and reduced oxidative stress markers in serum. These findings support further investigation into its potential as a therapeutic agent for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。